1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride
Overview
Description
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a chemical compound with the molecular formula C10H20ClN and a molecular weight of 189.73 g/mol . It is also known by the name bornylamine hydrochloride . This compound is part of the bicyclic amine family and is characterized by its unique bicyclo[2.2.1]heptane structure, which includes three methyl groups attached to the bicyclic ring system .
Preparation Methods
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with camphor, a naturally occurring compound.
Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride.
Amination: Borneol is then converted to bornylamine through an amination reaction using ammonia or an amine source.
Hydrochloride Formation: Finally, bornylamine is reacted with hydrochloric acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: The amine group can undergo substitution reactions with various electrophiles to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride can be compared with other similar compounds, such as:
N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine: This compound has an additional methyl group, which may affect its reactivity and biological activity.
N,3,3-Trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride: The position of the methyl groups differs, leading to variations in chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .
Properties
IUPAC Name |
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVITZVHMWAHIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32768-19-7 | |
Record name | 1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032768197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7,7-trimethylbicyclo[2,2,1]heptan-2-amin Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,7,7-TRIMETHYLBICYCLO(2.2.1)HEPTAN-2-AMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58QN58P6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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